3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Lipophilicity ADME Medicinal Chemistry

Med chem programs using generic building blocks risk suboptimal metabolic stability and failed cross-couplings. 3-(3-Bromophenyl)oxetan-3-amine HCl (CAS 1332920-63-4) solves this: the oxetane ring improves solubility & metabolic stability; the 3-bromophenyl moiety enables robust Suzuki-Miyaura diversification for kinase inhibitor & CNS agent SAR. • Late-stage functionalization without de novo synthesis • Bromine handle for biotin/fluorophore conjugation in chemical probe development • Consistent quality with reliable global supply

Molecular Formula C9H11BrClNO
Molecular Weight 264.547
CAS No. 1332920-63-4
Cat. No. B594884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)oxetan-3-amine hydrochloride
CAS1332920-63-4
Molecular FormulaC9H11BrClNO
Molecular Weight264.547
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)Br)N.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
InChIKeyAVFGETQERDGLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)oxetan-3-amine Hydrochloride Overview


3-(3-Bromophenyl)oxetan-3-amine hydrochloride (CAS 1332920-63-4) is a brominated oxetane derivative featuring a primary amine group, stabilized as a hydrochloride salt. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules such as kinase inhibitors and central nervous system (CNS) agents [1]. The oxetane ring contributes to improved metabolic stability and solubility, while the 3-bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, making it a valuable building block in medicinal chemistry .

Why Substitution by Other Oxetane Amines Fails


Within the class of oxetane amines, subtle structural variations—such as the position of the bromine atom, the nature of the halogen, or the presence of the oxetane ring itself—can dramatically alter physicochemical properties like lipophilicity (LogP), reactivity in cross-coupling reactions, and biological target engagement. Generic substitution without considering these specific attributes can lead to suboptimal solubility, reduced synthetic versatility, or altered pharmacological profiles, undermining the objectives of a medicinal chemistry program. The quantitative evidence presented below demonstrates precisely where 3-(3-bromophenyl)oxetan-3-amine hydrochloride exhibits distinct and measurable differentiation from its closest analogs [1].

Quantitative Differentiation from Key Analogs


Computed Lipophilicity vs. Meta-Chloro Analog

The target compound's computed LogP of 2.0551 (or 1.6328, depending on calculation method) demonstrates a significant difference in lipophilicity compared to its direct chloro analog, 3-(3-chlorophenyl)oxetan-3-amine hydrochloride, which has a computed LogP of 3.0265. This difference in lipophilicity can influence membrane permeability, solubility, and metabolic stability [1].

Lipophilicity ADME Medicinal Chemistry

Cross-Coupling Reactivity Advantage

The 3-bromophenyl moiety of the target compound serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling efficient diversification of the oxetane scaffold. A study on aryloxetane synthesis demonstrated that 3-(3-bromophenyl)oxetane can undergo nickel-mediated alkyl-aryl Suzuki coupling to yield 3-phenyloxetane derivatives with yields ranging from ~37% to ~68%, depending on the reaction partner [1]. This reactivity profile is comparable to other brominated oxetanes but provides a distinct advantage over non-halogenated analogs, which lack this versatile functional handle [2].

Cross-Coupling Suzuki Reaction Late-Stage Functionalization

Oxetane Ring as a Bioisostere

The oxetane ring in the target compound serves as a nonclassical isoster of the carbonyl group, imparting significant improvements in key drug-like properties. A comprehensive review of oxetanes in drug discovery demonstrates that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while generally reducing the rate of metabolic degradation [1]. The oxetane ring also acts as a good hydrogen-bond acceptor and can influence conformational preferences, providing advantages over non-cyclic analogs such as 3-(3-bromophenyl)propan-1-amine .

Metabolic Stability Solubility Bioisostere Conformational Restriction

Procurement and Application Scenarios


Kinase Inhibitor Scaffold Development

The target compound is ideally suited as a core scaffold for developing novel kinase inhibitors. The oxetane ring enhances metabolic stability and solubility, while the 3-bromophenyl group enables rapid diversification via Suzuki coupling to explore structure-activity relationships (SAR) [1].

Functionalized Probe Synthesis

The bromine atom serves as a synthetic handle for introducing biotin, fluorophores, or other reporter groups via cross-coupling, enabling the creation of chemical probes for target identification and validation studies. The oxetane ring's favorable physicochemical profile ensures that the resulting probes maintain drug-like properties [2].

Late-Stage Functionalization in API Synthesis

In the context of active pharmaceutical ingredient (API) synthesis, the target compound can be employed in late-stage functionalization steps to introduce diverse aryl or heteroaryl groups, leveraging the robust Suzuki-Miyaura coupling of the bromophenyl moiety. This allows for efficient diversification of lead compounds without the need for de novo synthesis [1].

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